molecular formula C24H20F3N3O4 B12622435 C24H20F3N3O4

C24H20F3N3O4

Cat. No.: B12622435
M. Wt: 471.4 g/mol
InChI Key: STOABTCVMCLHKB-UHFFFAOYSA-N
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Description

The compound with the molecular formula C24H20F3N3O4 is a complex organic molecule that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H20F3N3O4 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of Intermediate Compounds: Initial steps often involve the preparation of intermediate compounds through reactions such as nitration, halogenation, or alkylation.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the desired carbon-carbon bonds.

    Functional Group Transformations: The final steps usually involve the transformation of functional groups to achieve the target compound. This may include reduction, oxidation, or protection-deprotection strategies.

Industrial Production Methods

Industrial production of This compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

C24H20F3N3O4: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C24H20F3N3O4: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of C24H20F3N3O4 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.

    Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites.

    Pathway Involvement: Influencing biochemical pathways by altering the activity of key proteins.

Comparison with Similar Compounds

C24H20F3N3O4: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures may include those with trifluoromethyl groups or similar functional groups.

Properties

Molecular Formula

C24H20F3N3O4

Molecular Weight

471.4 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-[8-(trifluoromethoxy)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C24H20F3N3O4/c1-13(31)14-2-4-15(5-3-14)30-22(32)11-21(23(30)33)29-9-8-20-18(12-29)17-10-16(34-24(25,26)27)6-7-19(17)28-20/h2-7,10,21,28H,8-9,11-12H2,1H3

InChI Key

STOABTCVMCLHKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC(F)(F)F

Origin of Product

United States

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